2-[4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-(2-chloro-4,6-dimethylphenoxy)ethyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4,6-dimethylphenol and 1-(2-chloroethyl)piperazine.
Etherification: 2-chloro-4,6-dimethylphenol is reacted with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate to form 2-(2-chloro-4,6-dimethylphenoxy)ethylpiperazine.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis using an aqueous solution of sodium hydroxide to introduce the ethanol group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a methyl group.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-[4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]acetaldehyde or 2-[4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]acetic acid.
Reduction: Conversion to 2-[4-[2-(2-methyl-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol.
Substitution: Formation of derivatives with substituted nucleophiles.
Scientific Research Applications
2-[4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[2-(2-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol
- 2-[4-[2-(2-Methylphenoxy)ethyl]piperazin-1-yl]ethanol
- 2-[4-[2-(2-Bromophenoxy)ethyl]piperazin-1-yl]ethanol
Uniqueness
2-[4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol is unique due to the presence of both chloro and dimethyl substituents on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-[4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2/c1-13-11-14(2)16(15(17)12-13)21-10-8-19-5-3-18(4-6-19)7-9-20/h11-12,20H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIVAEYIEWOTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCN2CCN(CC2)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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